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Compound of Interest |

Compound Name: N-Butyl-d9-amine
CAS No.: 776285-22-4
Cat. No.: B565992
. J

Executive Summary

N-Butyl-d9-amine (1-Butanamine-d9) is a high-utility isotopologue of n-butylamine where the
aliphatic carbon chain is fully deuterated (

). Unlike its protiated counterpart, this compound exhibits unique physicochemical stability
against enzymatic degradation at the

-carbon position, making it a critical tool in Kinetic Isotope Effect (KIE) studies and a pristine
Internal Standard (IS) for quantitative Mass Spectrometry.

This guide details the physicochemical properties, synthesis pathways, and analytical protocols
for N-Butyl-d9-amine, designed for researchers requiring high-fidelity isotopic labeling.

Part 1: Physicochemical Characterization

The "d9" designation explicitly refers to the deuteration of the butyl alkyl chain. The amine
protons remain exchangeable (

) in standard protic solvents, resulting in the formula

Table 1: Technical Specifications
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Property Specification Notes

N-Butyl-d9-amine;
Chemical Name 1-Butanamine-d9
-n-Butylamine

CAS Number 776285-22-4 Free base form [1]

Amine protons are H; Alkyl
Molecular Formula o
chain is D

. Compared to 73.14 g/mol for
Molecular Weight 82.19 g/mol )
protiated

Monoisotopic mass for MS
Exact Mass 82.1460 Da ]
settings

) ) Critical for preventing spectral
Isotopic Purity alk
crossta

Hygroscopic; absorbs
Appearance Colorless Liquid
from air

Similar to protiated form (77-79

Boiling Point ~78 °C
OC)

Part 2: Synthesis & Manufacturing
Retrosynthetic Analysis

The most robust route to high-purity primary deuterated amines is the reduction of a deuterated
precursor (amide or nitrile) using Lithium Aluminum Hydride (

). Direct deuteration of the amine is inefficient due to exchange issues.

Selected Route: Reduction of Butyramide-d9 (derived from Perdeuterobutyric acid).

Experimental Protocol: Reduction of Butyramide-d9

Note: This protocol assumes strict anhydrous conditions due to the use of
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Reagents:
e Precursor: Butyramide-d9 (

)

e Reductant:

(2.5 equivalents)

e Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:

e Setup: Flame-dry a 250mL 3-neck round-bottom flask equipped with a reflux condenser and
dropping funnel. Purge with Argon.

e Slurry Preparation: Suspend

(2.5 eq) in anhydrous THF at 0°C.

o Addition: Dissolve Butyramide-d9 in THF and add dropwise to the slurry over 30 minutes.
Caution: Exothermic.

o Reflux: Warm to room temperature, then reflux at 70°C for 4-6 hours to ensure complete
reduction of the carbonyl.

e Quench (Fieser Method): Cool to 0°C. Carefully add:

o mL Water
o mL 15% NaOH

o mL Water

« |solation: Filter the granular aluminum salts. Dry the filtrate over

« Purification: Fractional distillation (collect fraction at 78°C).
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Visualization: Synthesis Workflow
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Caption: Figure 1. Synthetic pathway converting perdeuterated acid to amine via amide
reduction.

Part 3: Applications in Drug Development
Mass Spectrometry Internal Standard (IS)

N-Butyl-d9-amine is the "Gold Standard" IS for quantifying n-butylamine levels in biological
matrices.

o Mass Shift (+9 Da): The +9 Da shift moves the IS signal completely out of the isotopic
envelope of the natural analyte (M+1, M+2), eliminating interference [2].

o Co-Elution: Being an isotopologue, it co-elutes with the analyte, perfectly correcting for
matrix effects (ion suppression/enhancement) at the exact retention time.

Metabolic Stability & Kinetic Isotope Effect (KIE)

In drug design, butyl chains are often sites of metabolic attack by Cytochrome P450 (CYP) or
Monoamine Oxidase (MAO).

e Mechanism: MAO typically oxidizes the

-carbon (adjacent to Nitrogen).

o Deuterium Switch: The C-D bond is stronger than the C-H bond (Zero Point Energy
difference). Replacing H with D at the
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-position significantly slows the rate of C-H bond cleavage (

)

o Utility: Researchers use N-Butyl-d9-amine to probe the mechanism of deamination or to
improve the half-life of drugs containing butylamine moieties [3].

Visualization: Metabolic Blocking (KIE)
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Caption: Figure 2. The Deuterium Kinetic Isotope Effect slows metabolic oxidation at the alpha-
carbon.

Part 4: Analytical Protocols
Protocol: LC-MS/MS Quantification

Objective: Quantify trace n-butylamine in plasma using d9-IS.
¢ Stock Preparation:

o Dissolve 10mg N-Butyl-d9-amine in 10mL Methanol (1 mg/mL).
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o Critical: Store at -20°C. Freshly dilute to 100 ng/mL for working solution.

o Sample Processing:
o Aliquot 50

plasma.

o Add 10

d9-1S working solution.

o Precipitate protein with 150
cold Acetonitrile. Centrifuge (10,000g, 5 min).
e LC Parameters:

o Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7

).

o Mobile Phase A: 0.1% Formic Acid in Water.
o Mobile Phase B: Acetonitrile.

e MS Parameters (MRM Mode):

Collision Energy

Compound Precursor lon (m/z)  Product lon (m/z) (eV)
e
n-Butylamine 57.1 (Loss of
74.1 15
(Analyte) )
65.2 (Loss of
N-Butyl-d9-amine (IS) 83.2 15

)

Note: The precursor for d9 is 83.2 (
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) because the neutral mass is 82.19.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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